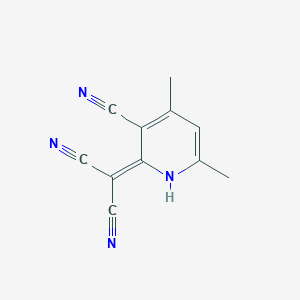![molecular formula C10H6OS B14761413 Naphtho[1,8-cd][1,2]oxathiole CAS No. 209-21-2](/img/structure/B14761413.png)
Naphtho[1,8-cd][1,2]oxathiole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[1,8-cd][1,2]oxathiole is a heterocyclic compound characterized by a fused ring structure containing both sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphtho[1,8-cd][1,2]oxathiole can be synthesized through several methods. One common approach involves the reaction of naphthols with sulfur-containing reagents under specific conditions. For example, the reaction of 2-naphthol with sulfur dichloride in the presence of a base can yield this compound. Another method involves the cyclization of naphthalene derivatives with sulfur and oxygen sources under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Naphtho[1,8-cd][1,2]oxathiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thiols or thioethers, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Naphtho[1,8-cd][1,2]oxathiole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of naphtho[1,8-cd][1,2]oxathiole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Naphtho[2,1-d]oxazole: Similar in structure but contains an oxygen atom in place of sulfur.
Naphtho[1,2]thiazole: Contains a nitrogen atom in addition to sulfur and oxygen.
Naphtho[1,8-de][1,2]oxazin-4-ol: Contains an additional oxygen atom in the ring structure.
Properties
CAS No. |
209-21-2 |
|---|---|
Molecular Formula |
C10H6OS |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
2-oxa-3-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C10H6OS/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H |
InChI Key |
CKPFNQYSVKOWLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)OSC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




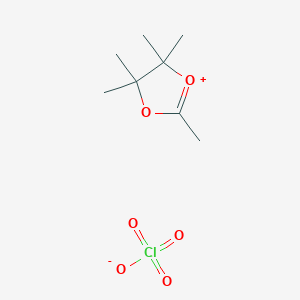





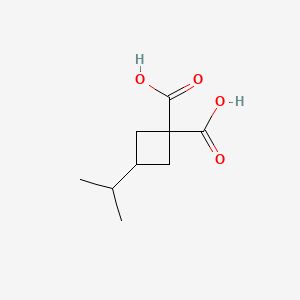
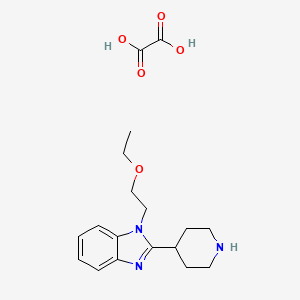

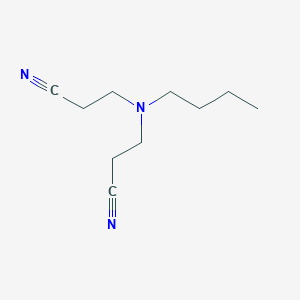
![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14761415.png)
